molecular formula C18H16O B13438233 3,4-Bis(phenylmethyl)furan

3,4-Bis(phenylmethyl)furan

Cat. No.: B13438233
M. Wt: 248.3 g/mol
InChI Key: VKMAQNCGOPSERO-UHFFFAOYSA-N
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Description

3,4-Bis(phenylmethyl)furan is an organic compound belonging to the furan family, characterized by a furan ring substituted with two phenylmethyl groups at the 3 and 4 positions. Furans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications due to their unique structural and reactive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis(phenylmethyl)furan can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Paal-Knorr synthesis is a well-known method for furan formation, which can be adapted for the synthesis of this compound . This method typically involves the reaction of 1,4-diketones with phenylmethyl groups under acidic conditions to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or gold can be used to facilitate the cyclization reactions, and the process may be carried out in a continuous flow reactor to optimize production .

Chemical Reactions Analysis

Types of Reactions

3,4-Bis(phenylmethyl)furan undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.

    Oxidation: The furan ring can be oxidized to form various products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated furans, while oxidation can produce furanones or other oxygenated derivatives.

Mechanism of Action

The mechanism of action of 3,4-Bis(phenylmethyl)furan involves its interaction with various molecular targets and pathways. The furan ring’s aromatic nature allows it to participate in π-π interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The phenylmethyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Furan: The simplest member of the furan family, characterized by a five-membered ring with one oxygen atom.

    2,5-Dimethylfuran: A furan derivative with methyl groups at the 2 and 5 positions.

    3,4-Dimethylfuran: Similar to 3,4-Bis(phenylmethyl)furan but with methyl groups instead of phenylmethyl groups.

Uniqueness

This compound is unique due to the presence of phenylmethyl groups, which enhance its aromaticity and potential for π-π interactions. This structural feature may contribute to its distinct chemical reactivity and biological activity compared to other furan derivatives .

Properties

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

3,4-dibenzylfuran

InChI

InChI=1S/C18H16O/c1-3-7-15(8-4-1)11-17-13-19-14-18(17)12-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2

InChI Key

VKMAQNCGOPSERO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=COC=C2CC3=CC=CC=C3

Origin of Product

United States

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